molecular formula C11H20ClNO B1479035 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)butan-1-one CAS No. 2098143-35-0

2-Chloro-1-(2,6-dimethylpiperidin-1-yl)butan-1-one

Cat. No.: B1479035
CAS No.: 2098143-35-0
M. Wt: 217.73 g/mol
InChI Key: MINOGOWDDYCJRZ-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,6-dimethylpiperidin-1-yl)butan-1-one is a chemical compound with the molecular formula C15H20ClNO and a molecular weight of 265.78 g/mol . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic uses. This substance serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. The presence of both a chloro group and a ketone function on the backbone, coupled with the 2,6-dimethylpiperidine moiety, makes it a valuable intermediate for exploring structure-activity relationships . Piperidine derivatives are recognized as ubiquitous structural features in many alkaloids, natural products, and drug candidates, often exhibiting potent pharmacological activities . Researchers can utilize this compound to develop novel chemical entities, leveraging its reactive sites for further functionalization. Its primary research value lies in its potential application as a key synthetic precursor in the discovery and development of new active molecules.

Properties

IUPAC Name

2-chloro-1-(2,6-dimethylpiperidin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO/c1-4-10(12)11(14)13-8(2)6-5-7-9(13)3/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINOGOWDDYCJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1C(CCCC1C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(2,6-dimethylpiperidin-1-yl)butan-1-one, also referred to as a derivative of piperidine, is a compound with significant implications in biological research and potential therapeutic applications. Its molecular formula is C10H18ClNOC_{10}H_{18}ClNO, and it features a chlorine atom and a ketone functional group, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may function as an inhibitor or modulator of various enzymes and receptors, influencing biochemical pathways critical for cellular functions. The presence of the chlorine atom and the ketone group enhances its reactivity and binding affinity to these targets.

Pharmacological Potential

Research indicates that compounds with similar structural features exhibit various pharmacological activities, including:

  • Antitumor Activity : Several studies have shown that piperidine derivatives can inhibit tumor cell proliferation. For instance, compounds derived from piperidine have been observed to induce apoptosis in cancer cell lines .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. Testing methodologies like broth microdilution have been utilized to evaluate such activities .

Comparative Biological Activity

In comparative studies, derivatives of piperidine, including this compound, have shown varying degrees of effectiveness against different cell lines. The following table summarizes the biological activity profiles of related compounds:

Compound NameActivity TypeIC50 (µM)Cell Lines Tested
This compoundAntitumorTBDHCC827, NCI-H358
DoxorubicinAntitumor1.31 ± 0.11Various cancer lines
StaurosporineAntitumor0.047 ± 0.007Various cancer lines
VandetanibAntitumor>25Various cancer lines

Note: TBD = To Be Determined; IC50 values are indicative of the concentration required to inhibit cell growth by 50% .

Study on Antitumor Activity

In a study focusing on the antitumor properties of piperidine derivatives, it was found that certain compounds demonstrated significant cytotoxic effects on cancer cell lines in both two-dimensional (2D) and three-dimensional (3D) assays. The results indicated that while some compounds were more effective in 2D assays due to easier penetration into the cell culture, they still exhibited notable activity in 3D formats .

Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of various piperidine derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that modifications in the piperidine structure could enhance antimicrobial potency, suggesting that this compound may also possess similar properties .

Comparison with Similar Compounds

Structural Analogs with Piperidine Substitutions

2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone
  • Structure: Features an ethanone backbone (vs. butanone) with a 3,3-dimethyl-2,6-diphenylpiperidine substituent.
  • Key Differences: The ethanone chain (C=O at C1) is shorter, which may reduce lipophilicity compared to the butanone analog.
  • Synthesis & Crystallography : Synthesized via nucleophilic substitution reactions, with crystallographic data resolved using SHELX software, highlighting a chair conformation for the piperidine ring .
2-Chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butan-1-one
  • Structure : Contains a fused furopyridin ring system instead of a simple piperidine.
  • Key Differences: The fused oxygen-containing ring (furopyridin) introduces additional hydrogen-bonding capabilities and conformational rigidity, which could influence solubility and metabolic stability .

Impact of Substituent Variations

Compound Name Backbone Piperidine Substituents Molecular Weight (g/mol) Notable Features
2-Chloro-1-(2,6-dimethylpiperidin-1-yl)butan-1-one Butanone 2,6-dimethyl Data not available Balanced lipophilicity, simpler structure
2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone Ethanone 3,3-dimethyl, 2,6-diphenyl 231.72 (calculated) Enhanced steric bulk, aromatic interactions
2-Chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butan-1-one Butanone Fused furopyridin 231.72 Conformational rigidity, H-bonding

Key Observations :

  • Chain Length: Longer ketone backbones (e.g., butanone vs. ethanone) may improve membrane permeability but reduce metabolic stability.
  • Substituent Effects : Methyl groups (e.g., 2,6-dimethylpiperidine) enhance steric shielding, while aromatic groups (e.g., diphenyl) favor π-π stacking in target binding.

Preparation Methods

N-Alkylation Using 4-Chloro-1-butanone Derivatives

One common method involves the nucleophilic substitution reaction where 2,6-dimethylpiperidine acts as a nucleophile to displace a leaving group (chloride) from a 4-chloro-1-butanone or similar alkylating agent. This reaction typically requires a base to deprotonate the amine and facilitate nucleophilic attack.

  • Reagents and Conditions:

    • 2,6-Dimethylpiperidine
    • 4-Chloro-1-butanone or analogous chlorinated ketone
    • Base such as potassium carbonate (K2CO3)
    • Solvent: polar aprotic solvents like acetonitrile (CH3CN) or dimethoxyethane (DME)
    • Temperature: reflux conditions (often 80–110 °C)
    • Reaction time: 24–48 hours or microwave-assisted heating to reduce time to 1 hour
  • Mechanism:

    • The lone pair on the nitrogen of 2,6-dimethylpiperidine attacks the electrophilic carbon attached to the chlorine in the chlorobutanone.
    • Chloride ion is displaced, forming the N-alkylated product.
  • Yields and Purification:

    • Yields typically range from 60% to 85%, depending on reaction optimization.
    • Purification is achieved by recrystallization from ethanol or chromatographic methods.

This method is supported by analogous synthesis of related compounds involving tetrahydroisoquinoline and other cyclic amines, where alkylation with chlorinated ketones under similar conditions yielded high purity products with good yields.

Microwave-Assisted Alkylation

Microwave irradiation has been employed to accelerate the N-alkylation process, significantly reducing reaction times from days to under an hour while maintaining or improving yields.

  • Procedure:

    • Reactants are combined in N-methyl-2-pyrrolidinone (NMP) or dimethyl sulfoxide (DMSO).
    • The mixture is subjected to microwave heating at 150–160 °C for 30–90 minutes.
    • After cooling, the reaction mixture is diluted and purified by reverse-phase chromatography or recrystallization.
  • Advantages:

    • Faster reaction kinetics.
    • Higher product purity due to controlled heating.
    • Reduced side reactions.

This approach has been demonstrated in the synthesis of structurally related chlorinated ketones and piperidine derivatives.

Oxidation of Corresponding Alcohols

An alternative route involves the oxidation of the corresponding 2-chloro-1-(2,6-dimethylpiperidin-1-yl)butan-1-ol to the ketone.

  • Oxidizing Agents:

    • Sodium dichromate (Na2Cr2O7) in acidic medium (H2SO4)
    • Other chromium-based oxidants or PCC (pyridinium chlorochromate)
  • Reaction Conditions:

    • Room temperature stirring for 18 hours
    • Work-up includes filtration of solids, extraction with diethyl ether, drying over anhydrous salts, and recrystallization.
  • Outcome:

    • The ketone product is obtained with moderate to good yields (around 55% reported for similar cyclobutyl analogs).
    • Characterization via FT-IR and NMR confirms the ketone formation.

This method is particularly useful when the alcohol intermediate is more accessible or stable than the direct chlorinated ketone precursor.

Data Table Summarizing Preparation Methods

Preparation Method Key Reagents & Solvents Conditions Yield (%) Advantages Notes
N-Alkylation with chlorobutanone 2,6-Dimethylpiperidine, 4-chloro-1-butanone, K2CO3, CH3CN/DME Reflux 24–48 h 60–85 Simple, high yield Requires long reaction time
Microwave-assisted alkylation 2,6-Dimethylpiperidine, chlorinated ketone, NMP/DMSO Microwave irradiation, 150–160 °C, 30–90 min 70–90 Fast, improved purity Requires microwave equipment
Oxidation of alcohol precursor 2-chloro-1-(2,6-dimethylpiperidin-1-yl)butan-1-ol, Na2Cr2O7, H2SO4 Room temp, 18 h ~55 Alternative route, mild conditions Intermediate alcohol needed

Research Findings and Characterization

  • Spectroscopic Data:

    • FT-IR spectra show characteristic carbonyl (C=O) stretching bands near 1700–1810 cm⁻¹.
    • ¹H NMR signals confirm the piperidine ring protons and methyl substituents, with multiplets for methylene groups adjacent to nitrogen and chlorinated carbons.
    • ¹³C NMR and mass spectrometry further confirm molecular structure and purity.
  • Computational Studies:

    • Density Functional Theory (DFT) calculations have been used to optimize molecular geometry and predict vibrational frequencies, supporting experimental data.
    • Molecular electrostatic potential maps help identify reactive sites for nucleophilic or electrophilic attack during synthesis.
  • Optimization:

    • Microwave-assisted methods improve reaction efficiency.
    • Choice of solvent and base critically affects yield and purity.
    • Purification by recrystallization from ethanol or chromatographic techniques is effective.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)butan-1-one?

Answer:
A typical synthesis involves nucleophilic substitution or acylation reactions. For example:

Acylation of 2,6-dimethylpiperidine with chloroacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere.

Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol.

Validation using 1H NMR^{1}\text{H NMR} (e.g., δ 1.35–1.50 ppm for methyl groups on piperidine) and 13C NMR^{13}\text{C NMR} (e.g., δ 205 ppm for ketone carbonyl).
Key Considerations:

  • Moisture-sensitive reagents require inert conditions.
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:4).

Advanced: How can crystallographic data resolve conformational ambiguities in the 2,6-dimethylpiperidine ring?

Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL software ( ) enables precise structural determination:

  • Puckering analysis : Use Cremer-Pople parameters ( ) to quantify ring distortion.
  • Torsion angles : Compare chair vs. boat conformations (e.g., θC2-C3-C4-C5_{\text{C2-C3-C4-C5}} ≈ 55° for chair).
    Example Data (from analogous piperidine derivatives):
ParameterValue ( )
Space groupP21/cP2_1/c
Unit cell dimensionsa=10.12a = 10.12 Å, b=12.34b = 12.34 Å, c=14.56c = 14.56 Å
Puckering amplitude (Q)0.45 Å

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

  • 1H NMR^{1}\text{H NMR} : Identify methyl groups (δ 1.2–1.6 ppm) and piperidine protons (δ 2.5–3.5 ppm).
  • IR Spectroscopy : Confirm ketone C=O stretch (~1700 cm1^{-1}) and C-Cl stretch (~750 cm1^{-1}).
  • Mass Spectrometry (EI-MS) : Look for molecular ion peak [M]+[M]^+ at m/z 245 (calculated for C11_{11}H20_{20}ClNO).

Advanced: How does stereochemistry influence biological activity in structurally related piperidine derivatives?

Answer:

  • Chirality : Enantiomers may exhibit divergent binding affinities (e.g., AP-238, a controlled analog with 2,6-dimethylpiperazine, shows stereospecific receptor interactions) ( ).
  • Docking studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., opioid receptors).
  • Activity correlation : Compare IC50_{50} values of enantiomers in receptor assays.

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Toxicity : Classify as hazardous (analogous to chlorfenvinphos in ).
  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Waste disposal : Neutralize with 10% NaOH before incineration ( ).

Advanced: What methodological challenges arise in analyzing data contradictions between synthetic yields and computational predictions?

Answer:

  • Yield discrepancies : Compare experimental yields (e.g., 65%) vs. DFT-calculated reaction energies.
  • Troubleshooting :
    • Check purity via HPLC (C18 column, acetonitrile/water gradient).
    • Re-optimize reaction conditions (e.g., catalyst loading, solvent polarity).
  • Case study : reports 72% yield for a structurally similar compound, suggesting steric hindrance in 2,6-dimethylpiperidine may reduce reactivity.

Advanced: How can ring puckering coordinates ( ) improve molecular dynamics simulations?

Answer:

  • Parameterization : Input Cremer-Pople coordinates (Q, θ, φ) to define initial ring conformation.
  • Simulation software : Use GROMACS or AMBER to model flexibility.
  • Validation : Compare simulated puckering amplitudes with SC-XRD data ( ).

Basic: What legal considerations apply to researching this compound?

Answer:

  • Regulatory status : While not explicitly controlled, structural analogs (e.g., AP-238) are regulated ( ).
  • Compliance : Consult national guidelines (e.g., Canada’s Controlled Drugs and Substances Act) before synthesis.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(2,6-dimethylpiperidin-1-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(2,6-dimethylpiperidin-1-yl)butan-1-one

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